4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
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Description
The compound “4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine” is a chemical compound that contains a thiazole ring, which is a five-membered heterocyclic ring with one sulfur and one nitrogen atom . Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring, a pyrrolidine ring, and a morpholine ring. The thiazole ring is a five-membered heterocyclic ring containing one sulfur and one nitrogen atom . The pyrrolidine ring is a five-membered ring with one nitrogen atom . The morpholine ring is a six-membered ring with one nitrogen and one oxygen atom.Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to their diverse biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution , which could be part of the interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biological activities . For example, they have been used as antioxidants, suggesting they may affect oxidative stress pathways . They have also been used as antimicrobial and antifungal agents, suggesting they may interfere with the growth and reproduction of microorganisms .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties depending on their specific structures . For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities . For example, they have been used as antioxidants, suggesting they may protect cells from oxidative damage . They have also been used as antimicrobial and antifungal agents, suggesting they may inhibit the growth and reproduction of microorganisms .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the environment could potentially influence their action . For example, their solubility in water and alcohol could influence their absorption and distribution in the body .
Properties
IUPAC Name |
[4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c20-16(19-5-1-2-6-19)14-10-18(7-8-21-14)9-13-11-22-15(17-13)12-3-4-12/h11-12,14H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFPEFPRSLDYPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)CC3=CSC(=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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